(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride
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Overview
Description
(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride is a chemical compound with the molecular formula C8H8FNO.ClH and a molecular weight of 189.62 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of corresponding nitro compounds or the fluorination of benzofuran derivatives. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst or chemical reagents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of (3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzofurans or amines.
Scientific Research Applications
(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R)-4-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine hydrochloride is unique in its structure and properties compared to similar compounds. Some similar compounds include:
(3R)-6-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine: A structural isomer with a different position of the fluorine atom.
(3R)-4-Fluoro-2,3-dihydrobenzofuran-3-ylamine: A closely related compound with a similar molecular framework.
These compounds may have different biological activities and applications due to their structural differences.
Properties
IUPAC Name |
(3R)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHZWXUWYDOLLQ-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC=C2F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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